![molecular formula C17H17BrO6 B2640538 ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-71-8](/img/structure/B2640538.png)
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Formylation: Addition of the formyl group (-CHO) to the benzofuran ring.
Esterification: Formation of the ester group (-COOEt) through reaction with ethanol.
Acylation: Introduction of the acyl group (2-methylpropanoyl) to the benzofuran ring.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.
Scientific Research Applications
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors that regulate biological processes.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO6/c1-5-22-17(21)12-11(7-19)23-15-9(4)6-10(14(18)13(12)15)24-16(20)8(2)3/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDKHPDXAIZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C(C)C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)
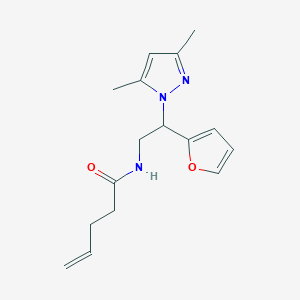
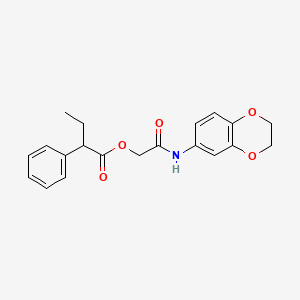
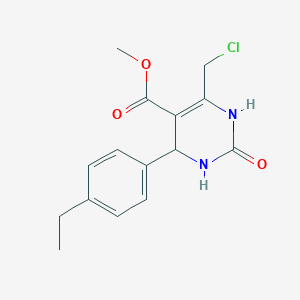
![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
![4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2640468.png)
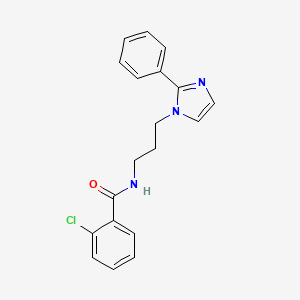
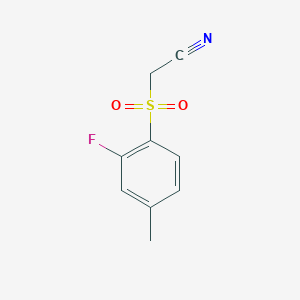
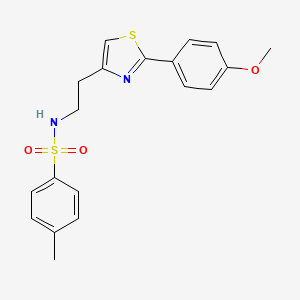
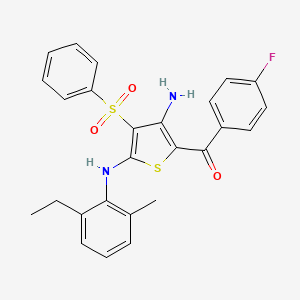
![3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2640475.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2640476.png)
![1-(2,4-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)
